Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared via standard alkyne synthesis methods.
CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with modified functional groups .
Scientific Research Applications
Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Materials Science: It is utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different functional groups.
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: A compound with a triazole ring and an aniline moiety, used in different applications.
Uniqueness
Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is unique due to its specific combination of the triazole ring and the pyrrolidine carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H12N4O2 |
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Molecular Weight |
196.21 g/mol |
IUPAC Name |
methyl 4-(triazol-1-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-3-2-10-11-12/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
ZFRMCIXNEAUCKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)N2C=CN=N2 |
Origin of Product |
United States |
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